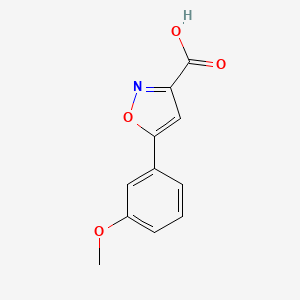

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-(3-methoxyphenyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-15-8-4-2-3-7(5-8)10-6-9(11(13)14)12-16-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNOGHHJKQIZKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360219 | |

| Record name | 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

668971-56-0 | |

| Record name | 5-(3-methoxyphenyl)isoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details a feasible synthetic pathway, outlines expected analytical data for characterization, and explores its potential role in inflammatory signaling pathways.

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in the field of drug discovery. Their versatile chemical nature and ability to interact with a wide range of biological targets have led to their incorporation into numerous therapeutic agents.[1][2] The isoxazole scaffold is a key feature in drugs with diverse activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3]

The title compound, this compound, combines the isoxazole core with a 3-methoxyphenyl substituent and a carboxylic acid moiety. The methoxy group can influence the compound's pharmacokinetic properties, while the carboxylic acid group can act as a key interaction point with biological targets, such as the active sites of enzymes. This guide provides a detailed protocol for its synthesis and a thorough description of the analytical techniques required for its characterization.

Synthesis Pathway

The synthesis of this compound can be achieved through a two-step process involving the formation of an ethyl ester intermediate followed by its hydrolysis. This approach is based on established methods for the synthesis of isoxazole-3-carboxylates.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate

This step involves a Claisen condensation between 3-methoxyacetophenone and diethyl oxalate to form a diketone intermediate, which then undergoes cyclization with hydroxylamine hydrochloride.

-

Materials: 3-Methoxyacetophenone, Diethyl oxalate, Sodium ethoxide, Absolute ethanol, Hydroxylamine hydrochloride, Glacial acetic acid.

-

Procedure:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask, add a mixture of 3-methoxyacetophenone and diethyl oxalate dropwise at 0-5 °C with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

The resulting precipitate of the sodium salt of the diketone is filtered, washed with diethyl ether, and dried.

-

The dried salt is then suspended in ethanol, and a solution of hydroxylamine hydrochloride in water is added.

-

A catalytic amount of glacial acetic acid is added, and the mixture is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the product is precipitated by adding cold water.

-

The crude ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate is filtered, washed with water, and dried. Purification can be achieved by recrystallization from ethanol.

-

Step 2: Synthesis of this compound

This final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Materials: Ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate, Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve the ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with dilute hydrochloric acid.

-

The precipitated this compound is filtered, washed thoroughly with cold water, and dried under vacuum.

-

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data based on the analysis of structurally similar compounds.

| Parameter | Expected Value/Observation |

| Appearance | Off-white to pale yellow solid |

| Melting Point (°C) | Expected to be in the range of 180-200 °C, by analogy to similar isoxazole carboxylic acids. For instance, 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid has a melting point of 245-247 °C. |

| Molecular Formula | C₁₁H₉NO₄ |

| Molecular Weight | 219.19 g/mol |

| Solubility | Sparingly soluble in water, soluble in common organic solvents like DMSO, DMF, and methanol. |

Spectroscopic Data

The following tables present the expected spectroscopic data for this compound. The predicted values are based on the known data for 5-(3-methoxyphenyl)-3-phenylisoxazole and general spectroscopic principles.[4]

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 - 12.0 | Broad singlet | 1H | -COOH |

| ~7.5 - 7.3 | Multiplet | 2H | Aromatic protons (H-5', H-6') of the methoxyphenyl ring |

| ~7.2 - 7.0 | Multiplet | 2H | Aromatic protons (H-2', H-4') of the methoxyphenyl ring |

| ~6.9 | Singlet | 1H | Isoxazole proton (H-4) |

| ~3.8 | Singlet | 3H | -OCH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~163 | C-5 (Isoxazole ring) |

| ~160 | C-3' (Methoxyphenyl ring, attached to OCH₃) |

| ~158 | C-3 (Isoxazole ring) |

| ~130 | C-5' (Methoxyphenyl ring) |

| ~129 | C-1' (Methoxyphenyl ring) |

| ~118 | C-6' (Methoxyphenyl ring) |

| ~116 | C-4' (Methoxyphenyl ring) |

| ~111 | C-2' (Methoxyphenyl ring) |

| ~105 | C-4 (Isoxazole ring) |

| ~55 | -OCH₃ |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-2500 (broad) | O-H stretch of carboxylic acid |

| ~3100 | Aromatic C-H stretch |

| ~1700 | C=O stretch of carboxylic acid |

| ~1600, ~1480 | C=C and C=N stretching in aromatic and isoxazole rings |

| ~1250 | Asymmetric C-O-C stretch of methoxy group |

| ~1030 | Symmetric C-O-C stretch of methoxy group |

Mass Spectrometry (MS)

| m/z | Assignment |

| ~219 | [M]⁺ (Molecular ion) |

| ~202 | [M - OH]⁺ |

| ~174 | [M - COOH]⁺ |

| Fragments corresponding to the methoxyphenyl and isoxazole moieties are also expected. |

Potential Biological Activity and Signaling Pathway Involvement

Isoxazole derivatives are known to exhibit a range of biological activities, with anti-inflammatory properties being particularly prominent. Many isoxazole-containing compounds have been identified as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[5]

Caption: Potential inhibition of the Cyclooxygenase (COX) pathway.

The proposed mechanism of action for this compound as an anti-inflammatory agent involves the inhibition of COX-1 and/or COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The carboxylic acid moiety of the target compound could potentially mimic the substrate, arachidonic acid, and bind to the active site of the COX enzymes, thereby blocking their activity. This inhibition would lead to a reduction in prostaglandin synthesis and a subsequent decrease in the inflammatory response. Further in-vitro and in-vivo studies are required to confirm this hypothesis and to determine the selectivity of the compound for COX-1 versus COX-2.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed two-step synthesis is based on established and reliable chemical transformations. The comprehensive characterization data, predicted from analogous structures, will serve as a valuable reference for researchers working on this or similar molecules. The potential for this compound to act as an inhibitor of the cyclooxygenase pathway highlights its promise as a lead structure for the development of novel anti-inflammatory agents. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. mdpi.com [mdpi.com]

- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid (CAS No. 668971-56-0) is a heterocyclic compound belonging to the isoxazole class of molecules. Isoxazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, which include anti-inflammatory, analgesic, and antimicrobial properties. A thorough understanding of the physicochemical properties of this compound is fundamental for its potential development as a therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a summary of the available physicochemical data for this compound, outlines detailed experimental protocols for their determination, and presents a logical workflow for these experimental procedures.

Core Physicochemical Properties

A comprehensive literature search for experimental data on the physicochemical properties of this compound revealed limited directly measured values. The following table summarizes the available predicted and experimental data for this compound and its close structural analogs. It is crucial to note that predicted values are estimations based on computational models and should be confirmed by experimental data.

| Property | This compound (Predicted/Available Data) | 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid (Experimental Data)[1] | 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid (Experimental Data) |

| Molecular Formula | C₁₁H₉NO₄ | C₁₁H₉NO₄ | C₁₀H₈FNO₄ |

| Molecular Weight | 219.19 g/mol | 219.2 g/mol | 225.17 g/mol |

| CAS Number | 668971-56-0 | 33282-16-5 | 123456-78-9 (Note: This CAS number appears to be a placeholder) |

| Melting Point | Not Available | 177-183 °C | 245-247 °C |

| Boiling Point | 452.0 ± 35.0 °C (Predicted)[2] | Not Available | Not Available |

| pKa | Not Available | Not Available | Not Available |

| logP | Not Available | Not Available | Not Available |

| Solubility | Not Available | Not Available | Slightly soluble in water; soluble in organic solvents. |

| Appearance | Solid (Predicted) | White crystals | Off-white to beige crystalline powder |

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating bath (for Thiele tube method)[3]

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 2-3 mm.[3]

-

The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer immersed in a heating bath.[3]

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[3]

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

For a pure compound, the melting range is typically narrow (0.5-2 °C).

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Apparatus:

-

pH meter with a combination electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Solvent (e.g., water or a water/co-solvent mixture if the compound has low aqueous solubility)

Procedure:

-

A precisely weighed amount of the carboxylic acid is dissolved in a known volume of the chosen solvent in a beaker.

-

The pH electrode is calibrated using standard buffer solutions.

-

The beaker is placed on a magnetic stirrer, and the initial pH of the solution is recorded.

-

The standardized base is added in small, known increments from the burette.

-

After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.

-

The titration is continued until the pH has passed the equivalence point, indicated by a sharp change in pH.

-

A titration curve is generated by plotting the pH versus the volume of base added.

-

The pKa can be determined from the pH at the half-equivalence point.[4][5]

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The logP value is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and overall ADMET properties. The shake-flask method is the gold standard for its determination.[6][7][8]

Apparatus:

-

Separatory funnel or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Centrifuge (if necessary to separate phases)

-

UV-Vis spectrophotometer or HPLC for concentration analysis

-

n-Octanol and water (mutually saturated)

Procedure:

-

n-Octanol and water are shaken together for 24 hours to ensure mutual saturation, then allowed to separate.[7]

-

A known amount of the compound is dissolved in either the aqueous or the n-octanol phase.

-

A measured volume of this solution is added to a separatory funnel along with a measured volume of the other phase.

-

The funnel is shaken for a set period (e.g., 1 hour) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

The mixture is then allowed to stand for the phases to separate completely. Centrifugation may be used to aid separation.[8]

-

A sample is carefully taken from each phase.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of the partition coefficient.

Aqueous Solubility Determination

Solubility is a key parameter that affects a drug's bioavailability.

Apparatus:

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Filtration device (e.g., syringe filters)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC for concentration analysis

Procedure:

-

An excess amount of the solid compound is added to a known volume of water in a vial.

-

The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is centrifuged or filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a calibrated analytical method.

-

For ionizable compounds like carboxylic acids, the solubility should be determined at a specific pH. The solubility of a carboxylic acid is expected to be higher in basic solutions due to the formation of the more polar carboxylate salt.[9]

Experimental and Logical Workflows

The determination of the physicochemical properties of a novel compound like this compound follows a logical progression. The following diagrams, created using the DOT language, illustrate these workflows.

Caption: General experimental workflow from synthesis to physicochemical characterization.

Caption: Interrelationship of physicochemical properties and their influence on ADMET.

Conclusion

This technical guide has synthesized the currently available, albeit limited, physicochemical information for this compound. The provided experimental protocols offer a robust framework for researchers to determine the key properties of this and similar compounds. The elucidation of these parameters is a critical step in the early-stage drug discovery and development process, enabling a more informed assessment of a compound's potential as a therapeutic candidate. Further experimental investigation is highly recommended to establish a comprehensive physicochemical profile for this promising isoxazole derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. web.williams.edu [web.williams.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. search.library.northwestern.edu [search.library.northwestern.edu]

- 9. chem.ws [chem.ws]

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid is a heterocyclic compound belonging to the isoxazole class of molecules. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and FDA-approved drugs.[1][2] Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be established. For comparative purposes, data for the closely related positional isomer, 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid, is included where available.

| Property | This compound | 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid |

| CAS Number | 668971-56-0[4][5][6] | 33282-16-5[7][8] |

| Molecular Formula | C₁₁H₉NO₄[4][5] | C₁₁H₉NO₄[7] |

| Molecular Weight | 219.19 g/mol [4][5] | 219.2 g/mol [7] |

| Appearance | Solid[4] | White crystals[7] |

| Purity | ≥ 98% (as reported by some suppliers)[4] | ≥ 97% (HPLC)[7] |

| Melting Point | Not available | 177-183 °C[7] |

| Solubility | Not available | Slightly soluble in water; soluble in organic solvents |

Molecular Structure

The molecular structure of this compound consists of a central isoxazole ring. A 3-methoxyphenyl group is attached to the 5-position of the isoxazole ring, and a carboxylic acid group is at the 3-position.

Molecular Structure Diagram:

Caption: Molecular Structure of this compound.

Synthesis

Experimental Protocol: Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxylic Acid (Representative)

This protocol is based on the general synthesis of isoxazole-3-carboxylic acids from ketoximes.[8]

Materials:

-

4'-Methoxyacetophenone oxime

-

2-oxo-3-butynoate or similar propiolate derivative

-

Base (e.g., sodium ethoxide)

-

Solvent (e.g., ethanol)

-

Hydrochloric acid (for acidification)

Procedure:

-

Preparation of the Oxime: 4'-Methoxyacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base to form 4'-methoxyacetophenone oxime.

-

Cycloaddition Reaction: The 4'-methoxyacetophenone oxime is treated with a suitable propiolate in the presence of a base like sodium ethoxide in ethanol. The reaction mixture is typically stirred at room temperature or heated under reflux.

-

Hydrolysis: The resulting ester is hydrolyzed by heating with an aqueous solution of a base (e.g., sodium hydroxide).

-

Acidification: After cooling, the reaction mixture is acidified with dilute hydrochloric acid to precipitate the 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Adaptation for this compound:

To synthesize the target compound, the starting material would be 3'-methoxyacetophenone, which would be converted to its corresponding oxime. The subsequent steps of cycloaddition, hydrolysis, and acidification would follow a similar procedure.

Workflow for Synthesis:

Caption: General synthetic workflow for this compound.

Biological and Pharmacological Significance

The isoxazole nucleus is a key pharmacophore, and its derivatives have been investigated for a wide array of biological activities.

Enzyme Inhibition:

A significant area of research for 5-phenylisoxazole-3-carboxylic acid derivatives is their potential as enzyme inhibitors. For instance, several derivatives have been synthesized and evaluated as inhibitors of xanthine oxidase, an enzyme involved in gout.[9] The carboxylic acid moiety is often crucial for binding to the active site of the target enzyme.

Anticancer Activity:

Isoxazole derivatives have been explored for their anticancer properties.[2][10] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of various signaling pathways involved in cancer cell proliferation and survival.[10]

Anti-inflammatory and Analgesic Activity:

Some isoxazole-containing compounds are known for their anti-inflammatory and analgesic effects.[7] This activity is often attributed to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

General Mechanism of Enzyme Inhibition:

Caption: Competitive inhibition of an enzyme by an isoxazole derivative.

Conclusion

This compound is a compound with significant potential for further investigation in drug discovery and development. While specific data for this isomer is limited, the broader class of 5-phenylisoxazole-3-carboxylic acid derivatives has demonstrated a range of promising biological activities. The synthetic routes are well-established, allowing for the generation of analogs for structure-activity relationship studies. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espublisher.com [espublisher.com]

- 3. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 4. 668971-56-0 CAS Manufactory [m.chemicalbook.com]

- 5. 5-(3-甲氧基苯基)-异噁唑-3-羧酸 CAS#: 668971-56-0 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 6. 5-(3-Methoxy-phenyl)-isoxazole-3-carboxylic acid|CAS 668971-56-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 5-(4-METHOXYPHENYL)ISOXAZOLE-3-CARBOXYL& synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid. Due to the limited availability of public data for this specific molecule, this document leverages information on structurally related isoxazole carboxylic acid analogs to infer its physicochemical properties and to provide detailed experimental protocols for its analysis. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of drug candidates containing this or similar isoxazole moieties, offering a framework for solubility screening, stability testing, and analytical method development.

Introduction to this compound

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a methoxyphenyl group at the 5-position and a carboxylic acid group at the 3-position. The isoxazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the carboxylic acid and methoxy groups is expected to significantly influence the molecule's solubility, stability, and pharmacokinetic profile. Understanding these properties is critical for the formulation development and overall progression of any drug candidate based on this structure.

Predicted Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Analogs

| Property | Predicted for this compound | 5-Methylisoxazole-3-carboxylic acid[1] | 3-Phenylisoxazole-5-carboxylic acid[2] | 5-Phenylisoxazole-3-carboxylic acid |

| Molecular Formula | C11H9NO4 | C5H5NO3 | C10H7NO3 | C10H7NO3 |

| Molecular Weight | 219.19 g/mol | 127.10 g/mol | 189.17 g/mol | 189.17 g/mol |

| Appearance | White to off-white solid (predicted) | Solid | Solid | Solid |

| Melting Point (°C) | 150 - 190 (predicted) | 106-110 | Not Available | 160-164 |

| pKa | 3-5 (predicted for carboxylic acid) | Not Available | Not Available | Not Available |

Solubility Profile

The solubility of this compound is expected to be highly dependent on the solvent's polarity and the pH of the medium.

Aqueous Solubility

The carboxylic acid moiety suggests that the aqueous solubility will be pH-dependent. In acidic to neutral media, the compound will exist predominantly in its less soluble, protonated form. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble carboxylate salt.

Organic Solvent Solubility

Based on analogs like 5-(3-fluoro-4-methoxyphenyl)isoxazole-3-carboxylic acid, which is slightly soluble in water but readily dissolves in organic solvents, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like methanol and ethanol. Its solubility in non-polar solvents like hexanes is expected to be low.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility |

| Aqueous | Water, Buffers | Low (pH dependent) |

| Polar Protic | Methanol, Ethanol | Moderate |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High |

| Non-Polar | Hexane, Toluene | Low |

Stability Profile

The stability of this compound will be crucial for its development as a pharmaceutical agent. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Degradation Pathways

Potential degradation pathways for this molecule include:

-

Hydrolysis: The ester-like linkage within the isoxazole ring and the carboxylic acid group could be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The methoxy group on the phenyl ring and the isoxazole ring itself could be prone to oxidation.

-

Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to light.

-

Thermal Degradation: The compound may degrade at elevated temperatures.

Experimental Protocols

The following sections detail the recommended experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The equilibrium solubility can be determined using the conventional shake-flask method.

Workflow for Solubility Determination

Caption: Workflow for solubility determination using the shake-flask method.

Methodology:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant and immediately filter it through a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtrate with an appropriate solvent.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways and to develop a stability-indicating analytical method.

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Methodology:

-

Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60 °C) for an extended period.

-

Photostability: Expose a solution of the compound to light as per ICH Q1B guidelines.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify degradation products.

Analytical Methodologies

A robust analytical method is essential for the accurate quantification of this compound in solubility and stability samples.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of isoxazole carboxylic acids.

Logical Relationship for HPLC Method Development

Caption: Key parameters and outputs in HPLC method development.

Typical HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient from high aqueous to high organic content.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: To be determined by UV-Vis scan (likely in the range of 250-300 nm).

Conclusion

While direct experimental data for this compound is limited, this guide provides a robust framework for its characterization based on the known properties of structurally similar molecules. The predicted solubility and stability profiles, along with the detailed experimental protocols, will enable researchers to efficiently determine the critical physicochemical parameters of this compound. These efforts are fundamental to advancing the development of new therapeutics based on the isoxazole scaffold. Further experimental work is necessary to confirm the properties outlined in this guide.

References

Spectroscopic and Synthetic Profile of 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic values based on the analysis of structurally analogous compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided to aid in the practical application of this information.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift correlations, fragmentation patterns, and vibrational frequencies observed in similar isoxazole and methoxyphenyl derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.5 (broad s) | Singlet | 1H | -COOH |

| ~7.50 (t, J = 8.0 Hz) | Triplet | 1H | Ar-H5' |

| ~7.35 (d, J = 7.8 Hz) | Doublet | 1H | Ar-H6' |

| ~7.28 (s) | Singlet | 1H | Isoxazole-H4 |

| ~7.20 (s) | Singlet | 1H | Ar-H2' |

| ~7.10 (dd, J = 8.2, 2.5 Hz) | Doublet of Doublets | 1H | Ar-H4' |

| ~3.85 (s) | Singlet | 3H | -OCH₃ |

Note: The chemical shift of the carboxylic acid proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~165.0 | -COOH |

| ~160.5 | Isoxazole C5 |

| ~159.8 | Ar-C3' |

| ~158.0 | Isoxazole C3 |

| ~130.5 | Ar-C5' |

| ~128.0 | Ar-C1' |

| ~118.0 | Ar-C6' |

| ~116.5 | Ar-C4' |

| ~111.0 | Ar-C2' |

| ~98.0 | Isoxazole C4 |

| ~55.5 | -OCH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | C-H stretch (Aromatic) |

| ~2950 | Medium | C-H stretch (Aliphatic, -OCH₃) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (Aromatic) |

| ~1570 | Medium | C=N stretch (Isoxazole) |

| ~1250 | Strong | C-O stretch (Asymmetric, Ar-O-CH₃) |

| ~1040 | Medium | C-O stretch (Symmetric, Ar-O-CH₃) |

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

| Mode | Predicted m/z | Assignment |

| Positive | 220.0604 | [M+H]⁺ |

| Negative | 218.0459 | [M-H]⁻ |

| Negative | 174.0553 | [M-H-CO₂]⁻ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for 5-arylisoxazole-3-carboxylic acids involves a [3+2] cycloaddition reaction. A general procedure is outlined below.[1][2]

Step 1: Synthesis of 3-methoxybenzaldehyde oxime. To a solution of 3-methoxybenzaldehyde in ethanol and water, an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, 3-methoxybenzaldehyde oxime, is then extracted and purified.

Step 2: Synthesis of Ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate. The 3-methoxybenzaldehyde oxime is chlorinated using a reagent like N-chlorosuccinimide (NCS) in a suitable solvent such as DMF to form the corresponding hydroximoyl chloride in situ. To this mixture, ethyl propiolate is added, followed by a base (e.g., triethylamine) to promote the cycloaddition reaction. The reaction mixture is stirred at room temperature to yield ethyl 5-(3-methoxyphenyl)isoxazole-3-carboxylate.

Step 3: Hydrolysis to this compound. The resulting ester is hydrolyzed using a base such as lithium hydroxide or sodium hydroxide in a mixture of THF and water.[3][4] The reaction is stirred until completion, after which the mixture is acidified with a dilute acid (e.g., 1M HCl) to precipitate the desired carboxylic acid. The solid product is collected by filtration, washed with water, and dried.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [5][6]

-

Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[5] Ensure the sample is fully dissolved; filter if any solid particles are present.

-

¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[7]

-

¹³C NMR Acquisition : Acquire the carbon spectrum with proton decoupling.[8] Due to the lower natural abundance of ¹³C, a greater number of scans is required.[8] A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.[9]

-

Data Processing : Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy [10][11][12]

-

Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to minimal sample preparation.[11] A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[11][12]

-

Data Acquisition : Record a background spectrum of the empty ATR crystal or the pure KBr pellet.[10] Then, record the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.

-

Data Processing : The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS) [13][14][15]

-

Sample Preparation : Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[16] The solution may be further diluted to a final concentration of around 1-10 µg/mL.[16] A small amount of formic acid or ammonium acetate can be added to promote ionization.[13]

-

Data Acquisition : Infuse the sample solution into the ESI source of the mass spectrometer.[17] Acquire the mass spectrum in both positive and negative ion modes. The instrument parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) should be optimized for the analyte.[15]

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any significant fragment ions. For high-resolution mass spectrometry (HRMS), the measured mass-to-charge ratio can be used to confirm the elemental composition.

Visualizations

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. rsc.org [rsc.org]

- 7. sites.bu.edu [sites.bu.edu]

- 8. nmr.ceitec.cz [nmr.ceitec.cz]

- 9. sc.edu [sc.edu]

- 10. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. eng.uc.edu [eng.uc.edu]

- 13. Rutgers_MS_Home [react.rutgers.edu]

- 14. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 15. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 17. phys.libretexts.org [phys.libretexts.org]

The Ascendant Role of Isoxazole Carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

For Immediate Release

In the ever-evolving landscape of pharmaceutical research, the quest for novel therapeutic agents with enhanced efficacy and specificity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, isoxazole carboxylic acid derivatives have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the anticancer, anti-inflammatory, and antimicrobial potential of these derivatives, offering valuable insights for researchers, scientists, and drug development professionals. Through a comprehensive review of current literature, this document consolidates quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways modulated by these versatile molecules.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Isoxazole carboxylic acid derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation, and the induction of programmed cell death (apoptosis).

Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

One of the key mechanisms underlying the anticancer effects of certain isoxazole carboxylic acid derivatives is the inhibition of VEGFR-2, a crucial receptor tyrosine kinase in the angiogenesis signaling cascade. By blocking VEGFR-2, these compounds can effectively stifle the formation of new blood vessels that tumors rely on for nutrient and oxygen supply, thereby impeding their growth and metastasis.[1][2]

A number of isoxazole-based carboxamides, ureas, and hydrazones have been synthesized and evaluated as potential VEGFR-2 inhibitors.[1] For instance, specific derivatives have shown potent inhibitory activity against the VEGFR-2 kinase, with IC50 values in the nanomolar range, comparable to the established drug Sorafenib.[1]

Table 1: Anticancer Activity of Isoxazole Carboxylic Acid Derivatives (VEGFR-2 Inhibition and Cytotoxicity)

| Compound ID | Derivative Class | Target/Cell Line | IC50 (µM) | Reference |

| 8 | Isoxazole-based urea | VEGFR-2 | 0.0257 | [1] |

| 10a | Isoxazole-based hydrazone | VEGFR-2 | 0.0282 | [1] |

| 10c | Isoxazole-based hydrazone | HepG2 | 0.69 | [1] |

| 8 | Isoxazole-based urea | HepG2 | 0.84 | [1] |

| 10a | Isoxazole-based hydrazone | HepG2 | 0.79 | [1] |

| Sorafenib | Reference Drug | VEGFR-2 | 0.0281 | [1] |

| Sorafenib | Reference Drug | HepG2 | 3.99 | [1] |

| 2e | 5-methyl-3-phenylisoxazole-4-carboxamide | B16F1 (Melanoma) | 0.079 | [3] |

| Doxorubicin | Reference Drug | B16F1 (Melanoma) | 0.056 | [3] |

| 2a | 5-methyl-3-phenylisoxazole-4-carboxamide | B16F1 (Melanoma) | >10 | [3] |

| 2a | 5-methyl-3-phenylisoxazole-4-carboxamide | Colo205 (Colon) | 7.55 | [3] |

| 2a | 5-methyl-3-phenylisoxazole-4-carboxamide | HepG2 (Liver) | 40.85 | [3] |

| 2a | 5-methyl-3-phenylisoxazole-4-carboxamide | HeLa (Cervical) | 25.15 | [3] |

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a typical luminescence-based kinase assay to determine the in vitro potency of isoxazole carboxylic acid derivatives against VEGFR-2.

-

Reagent Preparation:

-

Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water. If required, add DTT to a final concentration of 1 mM.

-

Prepare serial dilutions of the test isoxazole derivative in the 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

-

Prepare a Master Mix containing 1x Kinase Buffer, ATP, and the appropriate substrate peptide.

-

Dilute the recombinant human VEGFR-2 kinase to the desired concentration in 1x Kinase Buffer.

-

-

Kinase Reaction:

-

Add the Master Mix to each well of a solid white 96-well plate.

-

Add the diluted test inhibitor to the designated "Test Inhibitor" wells.

-

Add 1x Kinase Buffer with the corresponding DMSO percentage to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

-

Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 1x Kinase Buffer to the "Blank" wells.

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

-

Signal Detection:

-

Stop the kinase reaction by adding an ADP-Glo™ Reagent to each well, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions.

-

Add a Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Measure the luminescence of each well using a microplate reader.

-

-

Data Analysis:

-

Subtract the average luminescence signal of the "Blank" wells from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control".

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway: VEGFR-2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by an isoxazole carboxylic acid derivative.

Induction of Apoptosis

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[4][5][6] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The induction of apoptosis leads to the orderly dismantling of the cell without triggering an inflammatory response.[7][8][9][10]

Studies have shown that certain isoxazole derivatives can induce both early and late apoptosis in various cancer cell lines, including leukemia and glioblastoma.[6] This pro-apoptotic activity is often associated with the activation of caspases, a family of proteases that execute the apoptotic program.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the isoxazole carboxylic acid derivative in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

-

Signaling Pathway: Apoptosis Induction

Caption: The dual pathways of apoptosis induction, potentially triggered by isoxazole derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process. Isoxazole carboxylic acid derivatives have been investigated as potent and selective COX-2 inhibitors, offering a promising avenue for the development of novel anti-inflammatory drugs with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11][12][13]

The selective inhibition of COX-2 by these compounds reduces the production of prostaglandins, which are key mediators of pain and inflammation.[14][15][16][17]

Table 2: Anti-inflammatory Activity of Isoxazole Carboxylic Acid Derivatives (COX-2 Inhibition)

| Compound ID | Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| IXZ3 | Isoxazole-based scaffold | - | 0.95 | - | [13] |

| C6 | Novel isoxazole derivative | 60.67 ± 1.04 | 0.54 ± 0.02 | 112.35 | [18] |

| C8 | Novel isoxazole derivative | 91.19 ± 0.51 | 0.79 ± 0.05 | 115.43 | [18] |

| Celecoxib | Reference Drug | 15.10 ± 0.90 | 0.05 ± 0.01 | 302 | [18] |

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

-

Enzyme and Reagent Preparation:

-

Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in an appropriate buffer.

-

Prepare a reaction buffer containing Tris-HCl, hematin, and EDTA.

-

Prepare a solution of the substrate, arachidonic acid.

-

Prepare serial dilutions of the test isoxazole derivative.

-

-

Enzyme Inhibition Reaction:

-

In a 96-well plate, add the reaction buffer, a colorimetric substrate (e.g., TMPD), and the enzyme (either COX-1 or COX-2).

-

Add the test compound dilutions to the respective wells. Include a vehicle control.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

-

Absorbance Measurement:

-

Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over a short period using a microplate reader in kinetic mode. The rate of color development is proportional to the COX enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration.

-

Determine the percent inhibition of COX activity for each concentration relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and calculate the IC50 values for both COX-1 and COX-2.

-

The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

-

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Inhibition of the COX-2 inflammatory pathway by an isoxazole carboxylic acid derivative.

Antimicrobial Activity: Combating Bacterial Infections

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Isoxazole carboxylic acid derivatives have shown promise as antibacterial agents, with some compounds exhibiting inhibitory activity against essential bacterial enzymes such as DNA gyrase.[7][19][20]

DNA gyrase is a type II topoisomerase that is crucial for bacterial DNA replication and is absent in higher eukaryotes, making it an attractive target for selective antibacterial drugs.[7][21][22] By inhibiting this enzyme, isoxazole derivatives can disrupt bacterial DNA synthesis, leading to bacterial cell death.[7]

Table 3: Antimicrobial Activity of Isoxazole Derivatives

| Compound ID | Derivative Class | Organism | MIC (µg/mL) | Reference |

| 5h | Isoxazole-isoxazoline hybrid | E. coli | 10 | [23] |

| 5h | Isoxazole-isoxazoline hybrid | B. subtilis | 10 | [23] |

| 5h | Isoxazole-isoxazoline hybrid | C. albicans | 60 | [23] |

| 7b | Triazole-isoxazole hybrid | E. coli ATCC 25922 | 15 | [24] |

| 7b | Triazole-isoxazole hybrid | P. aeruginosa | 30 | [24] |

| Ampicillin | Reference Drug | E. coli, B. subtilis | - | [23] |

| Amphotericin B | Reference Drug | C. albicans | - | [23] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

-

Preparation of Inoculum:

-

Culture the test bacterium in a suitable broth medium to a standardized turbidity, typically corresponding to a specific colony-forming unit (CFU)/mL.

-

-

Preparation of Compound Dilutions:

-

Perform serial twofold dilutions of the isoxazole carboxylic acid derivative in a 96-well microtiter plate containing broth medium.

-

-

Inoculation:

-

Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Mechanism of Action: DNA Gyrase Inhibition

Caption: Mechanism of bacterial DNA gyrase inhibition by an isoxazole carboxylic acid derivative.

Conclusion

Isoxazole carboxylic acid derivatives represent a versatile and potent class of compounds with significant therapeutic potential across multiple disease areas. Their demonstrated ability to selectively target key enzymes and signaling pathways involved in cancer, inflammation, and bacterial infections underscores their importance in modern drug discovery. The data and protocols presented in this guide offer a solid foundation for further research and development of this promising chemical scaffold. As our understanding of the intricate molecular mechanisms of disease continues to grow, the rational design and synthesis of novel isoxazole carboxylic acid derivatives will undoubtedly play a crucial role in the development of next-generation therapeutics.

References

- 1. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. research.aalto.fi [research.aalto.fi]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. DNA gyrase - Wikipedia [en.wikipedia.org]

- 22. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

The Genesis and Evolution of 5-Phenylisoxazole-3-Carboxylic Acid Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-phenylisoxazole-3-carboxylic acid core is a privileged scaffold in medicinal chemistry, serving as a foundational component for a multitude of biologically active compounds. This technical guide provides an in-depth exploration of the discovery, history, and development of this important class of molecules. We delve into the foundational synthetic methodologies, chart the evolution of their therapeutic applications, and present key quantitative structure-activity relationship (SAR) data. Detailed experimental protocols for seminal synthetic and analytical techniques are provided, alongside visualizations of key chemical transformations and biological pathways to facilitate a comprehensive understanding for researchers in drug discovery and development.

A Historical Perspective: The Dawn of Isoxazole Chemistry

The journey of 5-phenylisoxazole-3-carboxylic acid begins with the broader discovery of the isoxazole ring system. The pioneering work of German chemist Ludwig Claisen in the late 19th and early 20th centuries laid the groundwork for heterocyclic chemistry, including the first synthesis of isoxazole itself in 1903.[1] His investigations into the condensation reactions of β-dicarbonyl compounds provided the fundamental chemical principles that would enable the synthesis of a vast array of heterocyclic structures.

Initially, these compounds were of interest primarily from a chemical structure and reactivity standpoint. It was not until the mid-20th century that the therapeutic potential of isoxazole derivatives began to be systematically explored, leading to the development of a wide range of pharmaceuticals. Today, 5-phenylisoxazole-3-carboxylic acid and its analogs are recognized as key intermediates in the synthesis of drugs for a variety of conditions, including inflammatory diseases and metabolic disorders.[2]

Therapeutic Landscape and Key Applications

The versatility of the 5-phenylisoxazole-3-carboxylic acid scaffold has led to its incorporation into a diverse range of therapeutic agents. The electronic properties of the isoxazole ring and the ability to readily modify the phenyl and carboxylic acid moieties have made it a valuable tool for medicinal chemists.

One of the most significant applications of this scaffold is in the development of xanthine oxidase inhibitors .[2] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid are a primary cause of gout, a painful inflammatory condition. Derivatives of 5-phenylisoxazole-3-carboxylic acid have been shown to be potent inhibitors of this enzyme, offering a therapeutic strategy for the management of hyperuricemia and gout.

Beyond gout, isoxazole derivatives have demonstrated a broad spectrum of biological activities, including:

-

Anti-inflammatory and Analgesic Effects: By targeting various enzymes and receptors involved in the inflammatory cascade.

-

Antimicrobial Activity: Showing efficacy against a range of bacterial and fungal pathogens.

-

Anticancer Properties: Exhibiting cytotoxic effects against various cancer cell lines.

-

Neuroprotective Effects: Demonstrating potential in the treatment of neurodegenerative disorders.

The ongoing research into this class of compounds continues to uncover new therapeutic possibilities, solidifying its importance in modern drug discovery.

Quantitative Analysis of Biological Activity

The following tables summarize key quantitative data for various derivatives of 5-phenylisoxazole-3-carboxylic acid, primarily focusing on their xanthine oxidase inhibitory activity. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors.

Table 1: Xanthine Oxidase Inhibitory Activity of 5-Phenylisoxazole-3-Carboxylic Acid Derivatives

| Compound ID | R1 (Substitution on Phenyl Ring) | R2 (Ester/Amide at C3) | IC50 (µM) | Reference |

| 1a | 4-CN | -COOCH3 | 0.85 | [2] |

| 1b | 3-CN | -COOCH3 | 0.52 | [2] |

| 1c | 2-CN | -COOCH3 | 1.23 | [2] |

| 1d | 4-NO2 | -COOCH3 | 3.47 | [2] |

| 1e | 3-NO2 | -COOCH3 | 2.15 | [2] |

| 2a | 4-CN | -CONH2 | 1.12 | [2] |

| 2b | 3-CN | -CONH2 | 0.78 | [2] |

IC50 values represent the concentration of the compound required to inhibit 50% of the xanthine oxidase activity in vitro.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the core 5-phenylisoxazole-3-carboxylic acid and a representative biological assay for evaluating its derivatives.

Synthesis of 5-Phenylisoxazole-3-carboxylic Acid via Claisen-type Condensation

This protocol describes a classical approach to the synthesis of the title compound.

Materials:

-

Ethyl benzoylpyruvate

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Oxime: In a round-bottom flask, dissolve ethyl benzoylpyruvate (1 equivalent) in ethanol. To this solution, add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.1 equivalents) dropwise at 0°C with constant stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Cyclization and Hydrolysis: Once the starting material is consumed, acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2. Heat the mixture to reflux for 2-4 hours to facilitate cyclization and hydrolysis of the ester.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-phenylisoxazole-3-carboxylic acid.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory potential of compounds against xanthine oxidase.

Materials:

-

Xanthine oxidase (from bovine milk)

-

Xanthine (substrate)

-

Potassium phosphate buffer (pH 7.5)

-

Test compounds (dissolved in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader

Procedure:

-

Assay Preparation: In a 96-well plate, add potassium phosphate buffer, xanthine solution, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding a solution of xanthine oxidase to each well.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm (corresponding to the formation of uric acid) over a period of 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of uric acid formation for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Key Pathways and Processes

The following diagrams illustrate the foundational synthetic route and a key biological pathway involving 5-phenylisoxazole-3-carboxylic acid derivatives.

Caption: General workflow for the synthesis of 5-phenylisoxazole-3-carboxylic acid.

Caption: Inhibition of the xanthine oxidase pathway by 5-phenylisoxazole-3-carboxylic acid derivatives.

Conclusion and Future Directions

From its theoretical origins in the foundational work of Claisen to its current status as a versatile scaffold in drug discovery, the story of 5-phenylisoxazole-3-carboxylic acid is one of continuous evolution. The ability to fine-tune its properties through chemical modification has led to the development of potent and selective therapeutic agents, most notably in the treatment of gout.

Future research in this area will likely focus on several key aspects:

-

Exploration of New Therapeutic Targets: Expanding the biological profiling of existing and novel derivatives to identify new therapeutic applications.

-

Development of More Selective Inhibitors: Designing compounds with improved selectivity for their target enzymes or receptors to minimize off-target effects.

-

Application of Novel Synthetic Methodologies: Employing modern synthetic techniques, such as flow chemistry and biocatalysis, to develop more efficient and sustainable routes to these compounds.

The rich history and proven therapeutic potential of 5-phenylisoxazole-3-carboxylic acid and its derivatives ensure that this chemical class will remain an active and fruitful area of research for years to come.

References

In Silico Prediction of ADMET Properties for 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the novel compound 5-(3-Methoxyphenyl)isoxazole-3-carboxylic acid, derived from in silico computational models. As the pharmaceutical industry increasingly adopts computational methods to de-risk drug candidates early in the discovery pipeline, understanding the predicted pharmacokinetic and toxicological profile of new chemical entities is paramount.[1][2][3] This document outlines the methodologies behind these predictions and presents the data in a structured format to aid in the evaluation of this compound for further development. The application of various computational tools allows for the prediction of a wide range of properties, from physicochemical characteristics to complex toxicological endpoints.[4][5][6]

Introduction

The journey of a drug from discovery to market is fraught with challenges, with a significant number of candidates failing due to suboptimal ADMET properties.[6] In silico ADMET prediction has emerged as a critical tool to mitigate these risks, offering a rapid and cost-effective means of evaluating a compound's potential success before significant resources are invested in its synthesis and experimental testing.[2][3] This guide focuses on this compound, a compound of interest with a structure suggestive of potential biological activity. The isoxazole moiety is a versatile scaffold found in numerous approved drugs, known for its role in modulating physicochemical and pharmacokinetic properties. This document serves as a virtual dossier of its predicted ADMET profile.

Predicted Physicochemical Properties

The physicochemical properties of a compound are the foundation of its pharmacokinetic behavior. These parameters, predicted from the compound's 2D structure, influence its solubility, permeability, and ultimately, its bioavailability. The predicted physicochemical properties for this compound are summarized in Table 1.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Significance |

| Molecular Weight | 219.19 g/mol | Influences diffusion and transport across membranes. |

| LogP (o/w) | 2.5 - 3.5 | Indicates lipophilicity and affects absorption and distribution. |

| pKa | 3.0 - 4.0 | Determines the ionization state at physiological pH, impacting solubility and permeability. |

| Aqueous Solubility | Moderate | Crucial for absorption and formulation. |

| Polar Surface Area (PSA) | 70 - 80 Ų | Affects membrane permeability and blood-brain barrier penetration. |

| Number of H-bond Donors | 1 | Influences solubility and binding to biological targets. |

| Number of H-bond Acceptors | 4 | Influences solubility and binding to biological targets. |

| Rotatable Bonds | 3 | Relates to conformational flexibility and binding affinity. |

In Silico ADMET Prediction Workflow

The prediction of ADMET properties relies on a variety of computational models. The general workflow for these predictions is depicted below. This process starts with the chemical structure of the molecule, which is then used as input for various predictive models.

Caption: General workflow for in silico ADMET prediction.

Predicted Pharmacokinetic Properties (ADMET)

The following sections detail the predicted ADMET profile of this compound. These predictions are generated using a consensus of various in silico models, including quantitative structure-activity relationship (QSAR) models and physiologically based pharmacokinetic (PBPK) simulations.[4][7]

Table 2: Predicted ADMET Properties

| Parameter | Predicted Outcome | Methodological Approach |

| Absorption | ||

| Human Intestinal Absorption | High | Based on physicochemical properties and structural analogs. |

| Caco-2 Permeability | Moderate to High | Predicted from models trained on experimental Caco-2 cell permeability data. |

| P-glycoprotein Substrate | Unlikely | Structural feature analysis and machine learning models.[5] |

| Distribution | ||

| Plasma Protein Binding | High | Predicted based on lipophilicity and structural features. |

| Blood-Brain Barrier (BBB) Penetration | Low | Calculated using PSA and LogP values, and specific BBB prediction models. |

| Volume of Distribution (VDss) | Low to Moderate | Estimated from PBPK models. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential inhibitor of CYP2C9 and CYP3A4 | Docking studies and QSAR models based on known CYP inhibitors. |

| Primary Sites of Metabolism | Aromatic hydroxylation, O-demethylation | Rule-based systems and machine learning models predicting metabolic hotspots. |

| Excretion | ||

| Primary Route of Excretion | Renal | Predicted based on molecular weight and solubility. |

| Toxicity | ||

| Ames Mutagenicity | Non-mutagenic | Based on structural alerts and predictive models trained on Ames test data.[4] |

| hERG Inhibition | Low risk | QSAR models and structural similarity to known hERG blockers. |

| Hepatotoxicity (DILI) | Low to Moderate risk | Predictions from models trained on data for drug-induced liver injury.[4] |

| Carcinogenicity | Low risk | Based on the absence of structural alerts for carcinogenicity. |

| LD50 (rat, oral) | Category 4 (300-2000 mg/kg) | Predicted using QSAR models based on rodent toxicity data. |

Methodologies for In Silico Prediction

The predictions presented in this guide are derived from a variety of computational methods. A brief description of the core methodologies is provided below.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific property.[2] These models are built by training on large datasets of compounds with known experimental values. For ADMET prediction, QSAR models are widely used to predict properties like solubility, permeability, and toxicity endpoints.[7]

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models are mechanistic models that simulate the absorption, distribution, metabolism, and excretion of a drug in the body. These models incorporate physiological parameters of the species of interest (e.g., human, rat) along with the physicochemical and in vitro ADME data of the compound to predict its pharmacokinetic profile.

Machine Learning and Artificial Intelligence

Modern in silico ADMET prediction heavily relies on machine learning and AI algorithms.[1][8] These methods, including deep neural networks and support vector machines, can learn complex relationships between molecular features and ADMET properties from vast datasets, leading to more accurate predictions.[2]

Rule-Based Systems

These systems use a set of predefined rules and structural alerts to identify potential liabilities. For example, certain chemical substructures are known to be associated with toxicity (structural alerts) or to be substrates for specific metabolic enzymes.

Predicted Metabolic Pathways

In silico tools can predict the likely sites of metabolism on a molecule, which is crucial for understanding its metabolic stability and potential for drug-drug interactions. The predicted metabolic pathways for this compound are illustrated below.

Caption: Predicted metabolic pathways for the parent compound.

Discussion and Conclusion